molecular formula C14H12N2O2 B14652114 7-(Dimethylamino)phenoxazin-3-one CAS No. 41830-79-9

7-(Dimethylamino)phenoxazin-3-one

Cat. No.: B14652114
CAS No.: 41830-79-9
M. Wt: 240.26 g/mol
InChI Key: BGEGWGMYXJBZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethylamino)phenoxazin-3-one is a heterocyclic compound featuring a phenoxazin-3-one core substituted with a dimethylamino group at the 7-position. This compound belongs to the phenoxazinone family, known for diverse biological activities, including anticancer and antimicrobial properties.

Properties

CAS No.

41830-79-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

7-(dimethylamino)phenoxazin-3-one

InChI

InChI=1S/C14H12N2O2/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3

InChI Key

BGEGWGMYXJBZTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. One common method includes the reaction of 4-dimethylaminophenol with ortho-benzoquinone under acidic conditions to form the desired phenoxazine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylamino)phenoxazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Dimethylamino)phenoxazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)phenoxazin-3-one involves its interaction with biological molecules. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. In medicinal research, its ability to intercalate with DNA disrupts cellular processes, leading to potential anticancer effects .

Comparison with Similar Compounds

2-Amino-7-methoxy-3H-phenoxazin-3-one

  • Substituents: Amino group at position 2, methoxy group at position 6.
  • Molecular Formula : C₁₃H₁₀N₂O₃.
  • Molecular Weight : 242.23 g/mol.
  • Synthesis: Prepared via oxidative condensation of phenolic precursors under controlled conditions .
  • Key Differences: The methoxy group at position 7 is less basic than dimethylamino, reducing solubility in acidic environments. The amino group at position 2 may participate in hydrogen bonding, influencing reactivity and intermolecular interactions.
  • Applications: Not explicitly stated in the evidence, but methoxy-substituted phenoxazinones are often explored for photophysical properties .

Chandrananimycins A, B, and C

  • Substituents: Unspecified substituents on the phenoxazin-3-one core.
  • Biological Activity: Exhibit potent anticancer activity by inhibiting proliferation in HT29 (colon), MEXF 514L (melanoma), and MCF-7 (breast) cancer cell lines .
  • Key Differences: The dimethylamino group in 7-(Dimethylamino)phenoxazin-3-one may confer enhanced bioavailability compared to chandrananimycins. Structural variations in substituents likely modulate target specificity.

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one

  • Substituents: Amino group at position 7, chlorine atoms at positions 1, 2, and 4.
  • Molecular Formula : C₁₂H₆Cl₃N₂O₂ (inferred).
  • The amino group at position 7 is less lipophilic than dimethylamino, affecting pharmacokinetics .

3,7-Diaminophenoxazonium Chloride

  • Substituents: Amino groups at positions 3 and 7.
  • Molecular Formula : C₁₂H₁₀ClN₃O (as a chloride salt).
  • Key Differences: Dual amino groups enhance polarity and water solubility compared to this compound.

Table 1: Structural and Functional Comparison of Phenoxazinone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Dimethylamino (position 7) C₁₄H₁₃N₂O₂* 257.27 (calculated) Enhanced lipophilicity, potential anticancer activity
2-Amino-7-methoxy-3H-phenoxazin-3-one Amino (2), methoxy (7) C₁₃H₁₀N₂O₃ 242.23 Hydrogen bonding capacity, photostability
Chandrananimycins A–C Undisclosed Not provided Not provided Broad-spectrum anticancer activity
7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one Amino (7), Cl (1,2,4) C₁₂H₆Cl₃N₂O₂ 315.55 (calculated) High stability, potential genotoxicity
3,7-Diaminophenoxazonium chloride Amino (3,7), chloride C₁₂H₁₀ClN₃O 271.68 Water-soluble, DNA-binding capability

*Calculated based on structural similarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.